molecular formula C11H21NO B1311756 1-Hexylpiperidin-4-one CAS No. 71072-22-5

1-Hexylpiperidin-4-one

Cat. No.: B1311756
CAS No.: 71072-22-5
M. Wt: 183.29 g/mol
InChI Key: NUPCXPOFGHXLIZ-UHFFFAOYSA-N
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Description

1-Hexylpiperidin-4-one is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom

Scientific Research Applications

1-Hexylpiperidin-4-one has diverse applications in scientific research:

Safety and Hazards

The safety information for 1-Hexylpiperidin-4-one includes GHS07 pictograms with a signal word of “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Biochemical Analysis

Biochemical Properties

1-Hexylpiperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aliphatic amines, which are a class of compounds involved in numerous biochemical processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to its target molecules.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have been utilized in different therapeutic applications such as anticancer, antiviral, and antimicrobial agents . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, which ultimately impacts cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with hydroxyl radicals, leading to the formation of stable adducts . This interaction can result in the inhibition of certain enzymes, thereby affecting various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, which facilitate its uptake and distribution across cellular membranes . Additionally, this compound can bind to plasma proteins, affecting its localization and accumulation within different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of this compound to specific cellular compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of hexylamine with 4-piperidone under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Hexylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Comparison with Similar Compounds

    Piperidine: A simpler analog with a similar ring structure but lacking the hexyl group.

    4-Piperidone: Another analog with a ketone functional group at the fourth position but without the hexyl substitution.

    N-Hexylpiperidine: Similar to 1-hexylpiperidin-4-one but without the ketone group.

Uniqueness: this compound stands out due to its specific combination of a hexyl group and a ketone functional group, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-hexylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-3-4-5-8-12-9-6-11(13)7-10-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPCXPOFGHXLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434103
Record name 1-Hexylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71072-22-5
Record name 1-Hexylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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